molecular formula C12H13N3O2S B7470440 N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide

Cat. No. B7470440
M. Wt: 263.32 g/mol
InChI Key: KUDAKZKOQCZTTH-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide, also known as MPPES, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPES is a sulfonamide derivative that contains a pyrazole ring and a phenylethene moiety. It has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit interesting biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide is not fully understood. However, it has been proposed that N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide may exert its biological effects by modulating various signaling pathways in cells. For example, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to exhibit interesting biochemical and physiological effects. For example, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines in cells. N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has also been found to inhibit the growth and proliferation of cancer cells. Additionally, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit interesting biological activities. However, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide also has some limitations. For example, its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.

Future Directions

There are several future directions for research on N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide. One potential area of research is the development of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the investigation of the potential anti-inflammatory and anti-cancer properties of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide in vivo. Additionally, further studies are needed to characterize the potential toxicity and side effects of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide.

Synthesis Methods

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been synthesized using various methods, including the reaction of 1-methyl-3-(phenylsulfonyl)-1H-pyrazole with phenylacetylene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is purified using column chromatography and characterized using spectroscopic techniques, such as NMR and IR spectroscopy.

properties

IUPAC Name

(E)-N-(1-methylpyrazol-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15-9-7-12(13-15)14-18(16,17)10-8-11-5-3-2-4-6-11/h2-10H,1H3,(H,13,14)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDAKZKOQCZTTH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.